2-Methylserotoninmaleat

Übersicht

Beschreibung

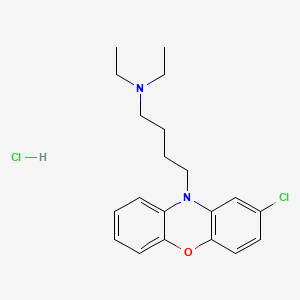

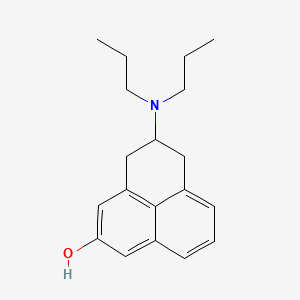

2-Methyl-5-hydroxytryptamine (2-Methylserotonin, 2-Methyl-5-HT) is a tryptamine derivative closely related to the neurotransmitter serotonin . It acts as a moderately selective full agonist at the 5-HT3 receptor . It has been shown to display anti-depressive-like effects .

Molecular Structure Analysis

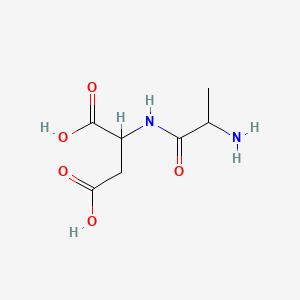

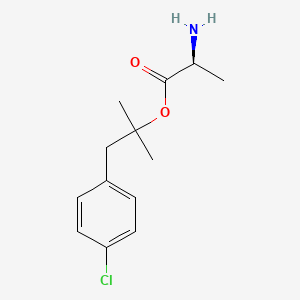

The molecular formula of 2-Methyl-5-hydroxytryptamine maleate is C11H14N2O . Its molecular weight is 190.24 g/mol . The structure includes a tryptamine backbone, which is a derivative of the amino acid tryptophan .Physical And Chemical Properties Analysis

2-Methyl-5-hydroxytryptamine maleate is a solid substance . It has a molecular weight of 306.31 g/mol . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Neurowissenschaftliche Forschung

2-Methylserotoninmaleat: ist ein selektiver Full-Agonist am 5-HT3-Rezeptor . Es wurde in der neurowissenschaftlichen Forschung verwendet, um die Ontogenese des spinalen 5-HT3-Rezeptorsystems zu untersuchen, insbesondere bei sich entwickelnden Ratten . Diese Verbindung trägt zum Verständnis der Rolle von 5-HT3-Rezeptoren in neurologischen Prozessen bei und könnte entscheidend für die Entwicklung von Behandlungen für neurologische Erkrankungen sein.

Pharmakologie

In der Pharmakologie wirkt This compound als 5-HT2A/2C-Rezeptoragonist . Es hat potente antinozizeptive Wirkungen gezeigt, was auf seine potenzielle Verwendung in der Schmerzbehandlung hindeutet . Die Interaktion der Verbindung mit Serotoninrezeptoren kann Einblicke in die Entwicklung neuer Schmerzmittel liefern.

Biochemie

This compound: ’s Rolle in der Biochemie umfasst seine Funktion als Modulator von Serotoninrezeptoren . Seine biochemischen Interaktionen helfen bei der Untersuchung von molekularen Signalwegen, die von Serotonin beeinflusst werden, was für verschiedene zelluläre Prozesse entscheidend ist.

Medizin

Im medizinischen Bereich wurde This compound auf sein therapeutisches Potenzial untersucht. Es wurde in die Modulation von glatten Gefäßmuskelzellen und Endothelzellen verwickelt, was die Gefäßfunktion und möglicherweise die Angiogenese beeinflusst . Dies könnte zur Entwicklung neuer kardiovaskulärer Medikamente führen.

Klinische Forschung

Klinische Forschungsanwendungen von This compound umfassen seine Verwendung als Trainingsmedikament in Medikamentendiskriminierungsstudien . Es hilft beim Verständnis der Verhaltenswirkungen von Medikamenten und kann zur Entwicklung von Therapien für Sucht und Drogenmissbrauch eingesetzt werden.

Molekulare Biologie

In der molekularen Biologie wird This compound verwendet, um die Regulierung der Pumpleistung des Herzens zu untersuchen . Es beeinflusst die Herzfrequenz und das Schlagvolumen bei Ratten und bietet Einblicke in die molekularen Mechanismen der Herzfunktion und potenzielle Behandlungen für Herzkrankheiten.

Wirkmechanismus

Target of Action

2-Methylserotonin maleate, also known as 2-Methyl-5-hydroxytryptamine maleate, is a selective full agonist at the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

As a selective full agonist, 2-Methylserotonin maleate binds to the 5-HT3 receptor and fully activates it . This activation triggers a series of biochemical reactions that result in the transmission of serotonin signals.

Biochemical Pathways

The activation of the 5-HT3 receptor by 2-Methylserotonin maleate affects the serotonin signaling pathway . This pathway is involved in various physiological processes, including mood regulation, appetite control, and sleep cycle regulation. The downstream effects of this pathway activation can vary depending on the specific physiological context.

Result of Action

The activation of the 5-HT3 receptor by 2-Methylserotonin maleate can lead to various molecular and cellular effects, depending on the specific physiological context . For example, in the context of mood regulation, activation of the serotonin signaling pathway can lead to increased feelings of well-being and happiness.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Methyl-5-hydroxytryptamine maleate plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily acts as a full agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. This interaction leads to the opening of the ion channel and the subsequent influx of cations, such as sodium and calcium ions, into the cell. This process is crucial for the modulation of neurotransmission and the regulation of various physiological functions .

Cellular Effects

2-Methyl-5-hydroxytryptamine maleate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of 5-HT3 receptors by 2-Methyl-5-hydroxytryptamine maleate can lead to the release of neurotransmitters, such as dopamine and acetylcholine, which play essential roles in mood regulation, cognition, and motor control . Additionally, this compound has been reported to exhibit anti-depressive-like effects in animal models .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-5-hydroxytryptamine maleate involves its binding to the 5-HT3 receptor, a ligand-gated ion channel. Upon binding, the receptor undergoes a conformational change that allows the influx of cations into the cell. This influx leads to the depolarization of the cell membrane and the initiation of various intracellular signaling cascades. These cascades can result in the modulation of gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-5-hydroxytryptamine maleate have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Methyl-5-hydroxytryptamine maleate can maintain its activity over extended periods, but its efficacy may decrease due to degradation or desensitization of the 5-HT3 receptors . Long-term exposure to this compound has been associated with alterations in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2-Methyl-5-hydroxytryptamine maleate vary with different dosages in animal models. At lower doses, the compound has been shown to produce anti-depressive-like effects and enhance cognitive function . At higher doses, it may cause adverse effects, such as increased anxiety and hyperactivity . The threshold for these effects can vary depending on the species and the specific experimental conditions.

Metabolic Pathways

2-Methyl-5-hydroxytryptamine maleate is involved in several metabolic pathways, including those related to serotonin metabolism. It is metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes . These metabolic processes can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s involvement in these pathways can influence its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of 2-Methyl-5-hydroxytryptamine maleate within cells and tissues are mediated by specific transporters and binding proteins. For example, the serotonin transporter (SERT) plays a crucial role in the uptake and distribution of this compound in serotonergic neurons . Additionally, the compound can interact with other transporters and binding proteins, which can affect its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of 2-Methyl-5-hydroxytryptamine maleate is primarily determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell. For instance, the activation of 5-HT3 receptors by 2-Methyl-5-hydroxytryptamine maleate can lead to its localization at the cell membrane, where it can exert its effects on ion channel activity and intracellular signaling .

Eigenschaften

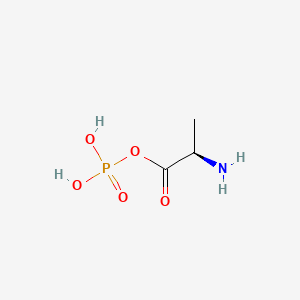

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEAUMZKRNJEDU-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017462 | |

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78263-91-9 | |

| Record name | 1H-Indol-5-ol, 3-(2-aminoethyl)-2-methyl-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78263-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.